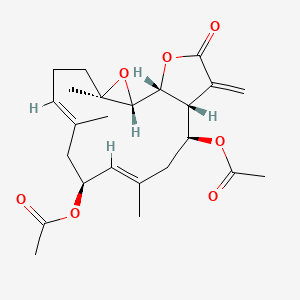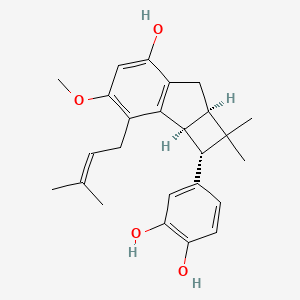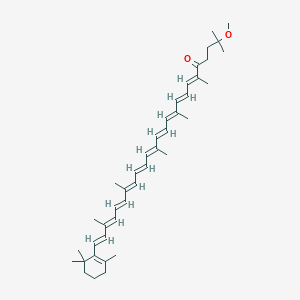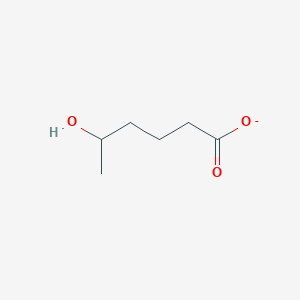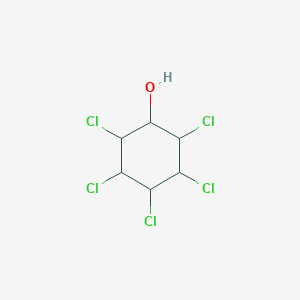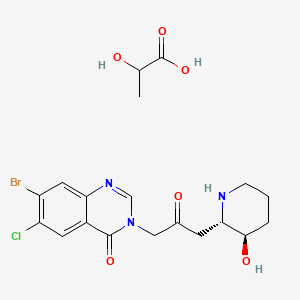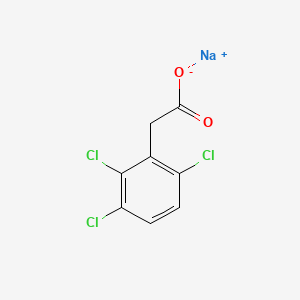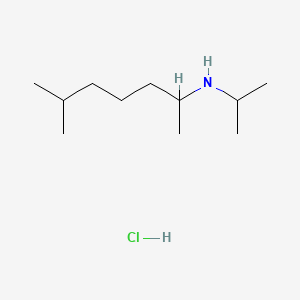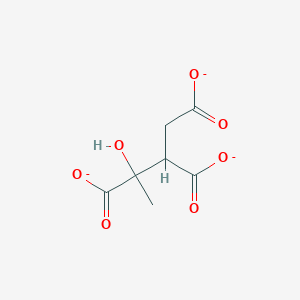
3-Hydroxybutane-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxybutane-1,2,3-tricarboxylate is a tricarboxylic acid trianion resulting from the deprotonation of all three carboxy groups of 3-hydroxybutane-1,2,3-tricarboxylic acid; major microspecies at pH 7.3. It is a conjugate base of a 3-hydroxybutane-1,2,3-tricarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Glass-Forming Properties in Atmospheric Aerosols
3-Hydroxybutane-1,2,3-tricarboxylate, as an analog to 3-Methylbutane-1,2,3-tricarboxylic acid (3-MBTCA), contributes to the understanding of atmospheric aerosols. 3-MBTCA, a product of α-pinene oxidation, helps in identifying properties like water solubility and phase state (liquid, crystalline, glassy) of atmospheric terpene secondary organic aerosol (SOA) particles. A study by Dette et al. (2014) utilized techniques like MARBLES (metastable aerosol by low temperature evaporation of solvent) and differential scanning calorimetry (DSC) to investigate these properties, providing insights into the atmospheric behavior of such organic compounds.
Catalytic Oxidation Studies
The compound is also significant in the study of catalytic oxidation processes. For instance, Lubach and Drenth (2010) explored the ferrocene-catalyzed autoxidation of 3-hydroxybutan-2-one, an analogous compound. This research, published in "Recueil des Travaux Chimiques des Pays-Bas," highlights the role of catalysis in the oxidation process of similar hydroxybutane derivatives Lubach & Drenth (2010).
Role in Tissue Engineering Materials
Polyhydroxyalkanoates (PHA), which include compounds like 3-hydroxybutane-1,2,3-tricarboxylate, are used in tissue engineering. Chen and Wu (2005) discussed the application of PHA in medical devices and tissue engineering, highlighting their biodegradability and thermoprocessing capabilities Chen & Wu (2005).
Investigation in Marine-Derived Fungus
Research by Sun et al. (2009) on marine fungus Trichoderma atroviride G20-12 identified new compounds related to 3-hydroxybutane-1,2,3-tricarboxylate, expanding the knowledge of marine fungal chemistry and its potential applications Sun et al. (2009).
Eigenschaften
Produktname |
3-Hydroxybutane-1,2,3-tricarboxylate |
|---|---|
Molekularformel |
C7H7O7-3 |
Molekulargewicht |
203.13 g/mol |
IUPAC-Name |
3-hydroxybutane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C7H10O7/c1-7(14,6(12)13)3(5(10)11)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/p-3 |
InChI-Schlüssel |
HHKPKXCSHMJWCF-UHFFFAOYSA-K |
SMILES |
CC(C(CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O |
Kanonische SMILES |
CC(C(CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



